2-Acetyl-5,6,7,8-tetrahydroindolizine
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Overview
Description
2-Acetyl-5,6,7,8-tetrahydroindolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a fused bicyclic system containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5,6,7,8-tetrahydroindolizine typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This process can be catalyzed by various reagents, including iron(III) chloride and hydrazine hydrate in methanol at elevated temperatures . Another method involves the rhodium-catalyzed hydroformylation of N-allylpyrroles, followed by intramolecular cyclodehydration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of metal-catalyzed reactions, such as those involving rhodium or iron catalysts, suggests that scalable processes could be developed based on these methodologies.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5,6,7,8-tetrahydroindolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Acetyl-5,6,7,8-tetrahydroindolizine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer agents due to its ability to interact with various biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives have shown potential in inhibiting the growth of cancer cells, making it a valuable compound for biological research.
Mechanism of Action
The mechanism of action of 2-acetyl-5,6,7,8-tetrahydroindolizine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit cell proliferation by targeting specific pathways involved in cell growth and division .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-5,6,7,8-tetrahydroindolizine: Similar in structure but differs in the position of the acetyl group.
5,6,7,8-Tetrahydroindolizine: Lacks the acetyl group, resulting in different chemical properties.
Uniqueness
2-Acetyl-5,6,7,8-tetrahydroindolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity and potential as a pharmacophore in drug development .
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroindolizin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNIBBSPHQPTTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2CCCCC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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